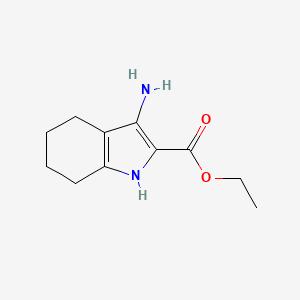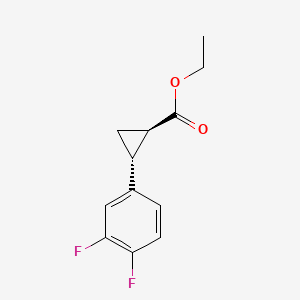
3-Pyridinol, 4-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinol, 4-(methylthio)- is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methylthio group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinol, 4-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with sodium methylthiolate, followed by hydrolysis to introduce the hydroxyl group at the 3-position . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the methylthio group .
Industrial Production Methods: Industrial production of 3-Pyridinol, 4-(methylthio)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinol, 4-(methylthio)- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the hydroxyl group, forming 4-(methylthio)pyridine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 4-(Methylsulfinyl)pyridin-3-OL, 4-(Methylsulfonyl)pyridin-3-OL.
Reduction: 4-(Methylthio)pyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
3-Pyridinol, 4-(methylthio)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyridinol, 4-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory responses and microbial growth .
Comparison with Similar Compounds
4-Methylpyridin-3-OL: Similar structure but lacks the methylthio group.
4-(Methylsulfinyl)pyridin-3-OL: Oxidized form of 3-Pyridinol, 4-(methylthio)-.
4-(Methylsulfonyl)pyridin-3-OL: Further oxidized form with a sulfone group.
Uniqueness: 3-Pyridinol, 4-(methylthio)- is unique due to the presence of both a methylthio and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
136095-03-9 |
|---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.188 |
IUPAC Name |
4-methylsulfanylpyridin-3-ol |
InChI |
InChI=1S/C6H7NOS/c1-9-6-2-3-7-4-5(6)8/h2-4,8H,1H3 |
InChI Key |
ZLUZYPOQLNQREW-UHFFFAOYSA-N |
SMILES |
CSC1=C(C=NC=C1)O |
Synonyms |
3-Pyridinol,4-(methylthio)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


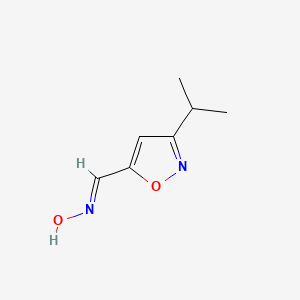

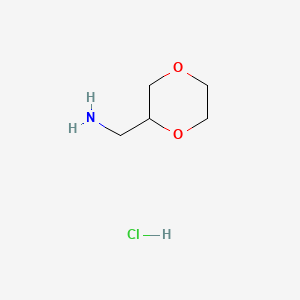
![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)
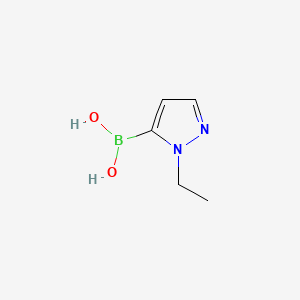

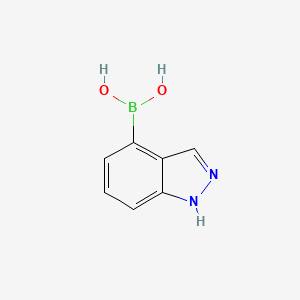
![D-[5-13C]RIBOSE](/img/new.no-structure.jpg)
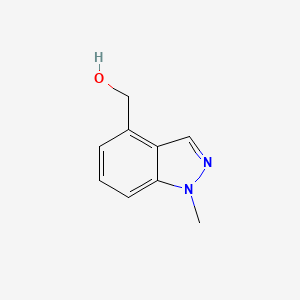
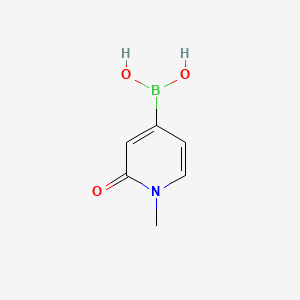
![2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate](/img/structure/B591479.png)
